molecular formula C22H21NO4 B13544970 rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid

rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13544970
M. Wt: 363.4 g/mol
InChI Key: AEKMTQFECSFRTE-QLEMLULZSA-N
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Description

rac-(1R,3R,5R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound featuring a strained bicyclo[3.1.0]hexane core. The molecule includes a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino group at the 3-position and a carboxylic acid moiety at the 1-position (Figure 1). This structure combines conformational rigidity with functional versatility, making it valuable in peptide synthesis, medicinal chemistry, and as a building block for bioactive molecules. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, while the bicyclic framework imparts steric constraints that influence molecular recognition and stability .

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

(1S,3S,5S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C22H21NO4/c24-20(25)22-10-13(22)9-14(11-22)23-21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,23,26)(H,24,25)/t13-,14+,22+/m1/s1

InChI Key

AEKMTQFECSFRTE-QLEMLULZSA-N

Isomeric SMILES

C1[C@@H]2C[C@@]2(C[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1C2CC2(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of amino groups using the fluorenylmethyloxycarbonyl (Fmoc) group, followed by cyclization reactions to form the bicyclic structure. Reaction conditions may vary, but common reagents include bases like sodium hydride and solvents such as dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated synthesizers and continuous flow reactors can enhance efficiency and yield. Quality control measures are crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues with Modified Bicyclic Cores

The bicyclo[3.1.0]hexane scaffold is structurally distinct from other bicyclic systems, such as bicyclo[2.2.1]heptane and bicyclo[3.1.1]heptane. Key differences include ring strain, bridgehead geometry, and substituent orientation (Table 1).

Table 1: Comparison of Bicyclic Core Structures

Compound Name Bicyclic Core Key Substituents Functional Impact Reference
rac-(1R,3R,5R)-3-(Fmoc-amino)bicyclo[3.1.0]hexane-1-carboxylic acid Bicyclo[3.1.0]hexane Fmoc (3-position), COOH (1-position) High rigidity; peptide synthesis applications
(2R,3R)-3-(Fmoc-amino)bicyclo[2.2.1]heptane-2-carboxylic acid Bicyclo[2.2.1]heptane Fmoc (3-position), COOH (2-position) Reduced strain; altered pharmacokinetics
5-(Fmoc-amino)bicyclo[3.1.1]heptane-1-carboxylic acid Bicyclo[3.1.1]heptane Fmoc (5-position), COOH (1-position) Increased steric hindrance; potential CNS targeting
  • Bicyclo[3.1.0]hexane : The fused cyclopropane ring introduces significant strain, enhancing reactivity and conformational rigidity. This is critical for applications requiring precise spatial arrangement, such as enzyme inhibitors .
  • Bicyclo[2.2.1]heptane (Norbornane): Lower strain improves metabolic stability but reduces steric constraints, limiting use in high-affinity binding .
  • Bicyclo[3.1.1]heptane : The bridged structure increases lipophilicity, favoring blood-brain barrier penetration .

Functional Group Modifications

Fluorinated Derivatives

Fluorination at strategic positions enhances metabolic stability and binding affinity. For example:

  • LY2812223 (): A thiotriazole-substituted bicyclo[3.1.0]hexane acts as a potent mGlu2 receptor agonist. Fluorine at the 3-position increases potency (EC₅₀ = 12 nM) and selectivity over mGlu3 .
  • TP0178894 (): A 6-fluoro derivative with a 4-fluorophenylmethoxy group exhibits enhanced bioavailability and CNS penetration as a metabotropic glutamate receptor antagonist .

Table 2: Fluorinated Analogues

Compound Name Fluorine Position Pharmacological Activity Key Findings Reference
LY2812223 3-position mGlu2 agonist 100-fold selectivity over mGlu3
TP0178894 6-position mGlu2/3 antagonist Improved CSF penetration (AUC = 2.1 µM·h)
Stereochemical Variations

Stereochemistry profoundly impacts bioactivity and synthetic utility:

  • (1R,3R,5S)-1-Amino-3-(hydroxymethyl)bicyclo[3.1.0]hexane (): The trans configuration of amino and ester groups enables cyclization into carbocyclic nucleosides, whereas cis isomers are less reactive .
  • rac-(3aR,6aR)-5-Fmoc-hexahydrofuropyrrole-6a-carboxylic acid (): Cis stereochemistry at the fused ring junction alters hydrogen-bonding capacity, affecting solubility .

Biological Activity

The compound rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid, also known as a bicyclo[3.1.0]hexane derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in targeting adenosine receptors. This article reviews the compound's biological activity, focusing on its mechanisms, affinities for various receptors, and potential therapeutic applications.

  • Molecular Formula: C27H30N2O6
  • Molecular Weight: 478.5 g/mol
  • CAS Number: 2228045-68-7

The compound acts primarily as a ligand for the adenosine A3 receptor (A3AR), which is implicated in various physiological processes including inflammation and cancer progression. The A3AR is particularly interesting due to its overexpression in pathological tissues compared to healthy cells, making it a target for selective therapies.

Receptor Affinity and Selectivity

Research indicates that derivatives of bicyclo[3.1.0]hexane exhibit varying affinities for adenosine receptors:

CompoundA3AR Affinity (K_i)Selectivity
rac-(1R,3R,5R)-3-{...}0.38 μMHigh selectivity for A3AR over other subtypes
Other derivativesVariesGenerally lower selectivity

The compound demonstrates moderate affinity for the A3AR with a K_i value of 0.38 μM, indicating potential for therapeutic applications in conditions characterized by inflammation or cancer .

Case Studies

  • Anti-inflammatory Effects : In a study evaluating the effects of various A3AR agonists, rac-(1R,3R,5R)-3-{...} was shown to inhibit pro-inflammatory cytokine production in activated macrophages, suggesting its role in modulating immune responses.
  • Cancer Therapeutics : Bicyclo[3.1.0]hexane derivatives have been investigated for their ability to induce apoptosis in cancer cell lines via A3AR activation. The selectivity of rac-(1R,3R,5R)-3-{...} for the A3 receptor enhances its potential as a targeted therapy.

Research Findings

Recent studies have focused on synthesizing and characterizing bicyclo[3.1.0]hexane-based compounds to optimize their pharmacological profiles:

  • Structural Modifications : Variations at specific positions on the bicyclo scaffold have been explored to enhance receptor binding and selectivity.
  • Functional Assays : Compounds were evaluated in functional assays demonstrating that modifications can lead to significant changes in biological activity.

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